Lipophilicity (LogP) as a Differentiator for Membrane Permeability-Driven Screening Triage
The predicted octanol-water partition coefficient (ACD/LogP) for 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenylethanone is 4.24, whereas the des-ethyl comparator 1-(2,4-dihydroxyphenyl)-2-phenylethanone has an estimated LogP of approximately 3.5, and the simpler 1-(2,4-dihydroxyphenyl)ethanone (resacetophenone) has a reported LogP of approximately 1.8 . This represents a LogP differential of +0.7 to +2.4 log units for the target compound, which translates to a theoretical 5- to 250-fold increase in octanol-phase partitioning. The elevated lipophilicity places the target compound closer to the optimal LogP range (3–5) for CNS drug-like permeability, whereas the simpler analogs fall below this window. In the context of high-throughput phenotypic screening, the differentiated LogP directly influences compound distribution in cellular and tissue-based assays, affecting apparent potency and hit triage outcomes [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.24 (predicted) |
| Comparator Or Baseline | 1-(2,4-dihydroxyphenyl)-2-phenylethanone: LogP ~3.5 (estimated); 1-(2,4-dihydroxyphenyl)ethanone: LogP ~1.8 (reported) |
| Quantified Difference | ΔLogP = +0.7 to +2.4 (target vs. comparators) |
| Conditions | ACD/Labs Percepta predicted values; comparator values from literature estimates |
Why This Matters
The 2.4-log-unit lipophilicity advantage over resacetophenone predicts approximately 250-fold higher membrane partitioning, which is critical for selecting compounds with appropriate intracellular exposure in cell-based phenotypic screens.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
